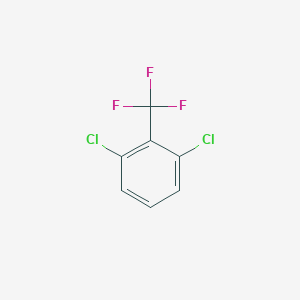

1,3-Dichloro-2-(trifluoromethyl)benzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dichloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSYCGMWKMMQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275295 | |

| Record name | 1,3-dichloro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104359-35-5 | |

| Record name | 1,3-dichloro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,3-Dichloro-2-(trifluoromethyl)benzene

An In-Depth Technical Guide to the

Abstract

1,3-Dichloro-2-(trifluoromethyl)benzene is a key intermediate in the synthesis of various agrochemicals, pharmaceuticals, and specialty materials. Its unique substitution pattern, featuring two chlorine atoms flanking a trifluoromethyl group, imparts distinct chemical properties that are highly sought after in the development of novel bioactive molecules and advanced polymers. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable compound, with a focus on the underlying reaction mechanisms, experimental protocols, and practical considerations for laboratory and industrial-scale production. We will delve into the intricacies of Sandmeyer-type reactions and halogen exchange processes, offering insights into optimizing reaction conditions and maximizing yields.

Introduction: The Significance of Fluorinated Aromatics

The introduction of fluorine and fluorine-containing functional groups into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group (-CF3), in particular, is a powerful modulator of lipophilicity, metabolic stability, and bioavailability.[1] Consequently, trifluoromethylated aromatic compounds have become indispensable building blocks in the design and synthesis of modern pharmaceuticals and agrochemicals. 1,3-Dichloro-2-(trifluoromethyl)benzene serves as a critical precursor for a range of these complex target molecules, making its efficient and scalable synthesis a topic of considerable interest to the scientific community.

This guide is intended for researchers, chemists, and professionals in the drug development and materials science sectors. It aims to provide not just a set of procedures, but a deeper understanding of the chemical principles governing the synthesis of this important compound.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of 1,3-Dichloro-2-(trifluoromethyl)benzene primarily relies on two major synthetic transformations: the Sandmeyer reaction for the introduction of the trifluoromethyl group and halogen exchange (Halex) reactions for the manipulation of halide substituents. The choice of strategy often depends on the availability and cost of starting materials, as well as the desired scale of production.

The Sandmeyer-Type Trifluoromethylation: A Powerful C-CF3 Bond Forming Reaction

The Sandmeyer reaction is a versatile and widely used method for the conversion of aryl amines to a variety of functional groups via a diazonium salt intermediate.[2][3] While traditionally used for halogenation and cyanation, modern adaptations have extended its utility to include trifluoromethylation.[1][4] This "Sandmeyer-type" trifluoromethylation is a cornerstone in the synthesis of 1,3-Dichloro-2-(trifluoromethyl)benzene.

Mechanism: The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] The key steps are:

-

Diazotization: The starting aromatic amine, 2,6-dichloroaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.

-

Electron Transfer: A copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the extrusion of nitrogen gas (N2) and the formation of an aryl radical.

-

Trifluoromethylation: The aryl radical then reacts with a trifluoromethyl source, which is typically a copper-trifluoromethyl complex, to form the desired product and regenerate the copper(I) catalyst.

Diagram of the Sandmeyer-Type Trifluoromethylation Pathway:

Caption: General pathway for the Sandmeyer-type trifluoromethylation.

A convenient and cost-effective method for this transformation utilizes TMSCF3 (trimethyl(trifluoromethyl)silane) as the trifluoromethylating agent in the presence of a copper catalyst.[5] This approach can be performed as a one-pot procedure, combining diazotization and trifluoromethylation, which is advantageous for smaller-scale reactions.[5] For substrates that form less stable diazonium salts, a two-step process involving the pre-formation and isolation of the diazonium salt is recommended.[5]

Halogen Exchange (Halex) Reactions: An Alternative Route

The Halex process is another important industrial method for the synthesis of fluoroaromatics, involving the exchange of a chlorine or bromine atom with fluorine.[6] While not a direct route to 1,3-Dichloro-2-(trifluoromethyl)benzene from a non-fluorinated precursor, it can be a crucial step in multi-step synthetic sequences. For instance, a related compound, 1,3-dichloro-2-fluorobenzene, can be synthesized via the reaction of 1,3-dichlorobenzene with hydrogen fluoride.[7]

Mechanism: The Halex reaction is a nucleophilic aromatic substitution. The reaction conditions are typically harsh, requiring high temperatures (150–250 °C) and polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6] The reaction is most effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 1,3-Dichloro-2-(trifluoromethyl)benzene and a key precursor.

Synthesis of 2,6-Dichlorotoluene (Precursor)

2,6-Dichlorotoluene is a common starting material for the synthesis of 2,6-dichloroaniline, the precursor for the Sandmeyer reaction. One synthetic route involves the alkylation, chlorination, and subsequent dealkylation of toluene.[8]

Experimental Workflow for 2,6-Dichlorotoluene Synthesis:

Caption: Workflow for the synthesis of 2,6-dichlorotoluene.

Protocol:

-

Alkylation: Toluene is reacted with tert-butyl chloride at 30°C. The typical molar ratio of toluene to tert-butyl chloride is 1:2. This step introduces a bulky tert-butyl group, which directs subsequent chlorination to the ortho positions.[8]

-

Chlorination: The alkylated product is then chlorinated using a composite catalyst of FeCl3 and AlCl3 (1:2 ratio) at 50°C.[8]

-

Dealkylation: The dealkylation is carried out at 50°C over 8 hours. The isobutene generated in this step can be recycled.[8]

Quantitative Data Summary:

| Step | Reagents | Temperature (°C) | Yield (%) |

| Alkylation | Toluene, tert-butyl chloride | 30 | 73 |

| Chlorination | Chlorinated alkylate, Cl2, FeCl3/AlCl3 | 50 | 82 |

| Dealkylation | - | 50 | - |

| Overall | ~75 |

One-Pot Sandmeyer-Type Trifluoromethylation of 2,6-Dichloroaniline

This protocol is adapted from the work of Gooßen and coworkers on the copper-mediated trifluoromethylation of aromatic amines using TMSCF3.[5]

Protocol:

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dichloroaniline (1.0 mmol), copper(I) iodide (0.1 mmol), and potassium fluoride (2.0 mmol).

-

Solvent and Reagents: Add dry acetonitrile (5 mL) and tert-butyl nitrite (1.2 mmol).

-

Trifluoromethylation: Add trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 mmol) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at 60°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1,3-dichloro-2-(trifluoromethyl)benzene.

Expected Yield: Good to excellent yields are typically reported for this type of reaction.[5]

Characterization and Purity Analysis

The identity and purity of the synthesized 1,3-Dichloro-2-(trifluoromethyl)benzene should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are essential for confirming the structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Gas Chromatography (GC): Used to determine the purity of the final product.

Safety Considerations

-

Hydrogen Fluoride and its derivatives (e.g., TMSCF3): These are highly toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is generally safer to generate and use them in situ.

-

Chlorinated Solvents and Reagents: Many chlorinated compounds are toxic and potentially carcinogenic. Avoid inhalation and skin contact.

Conclusion

The synthesis of 1,3-Dichloro-2-(trifluoromethyl)benzene is a critical process for accessing a wide range of valuable chemical entities. The Sandmeyer-type trifluoromethylation of 2,6-dichloroaniline stands out as a particularly efficient and versatile method. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can reliably produce this important intermediate in high yield and purity. As the demand for novel fluorinated compounds continues to grow, robust and scalable synthetic routes to key building blocks like 1,3-Dichloro-2-(trifluoromethyl)benzene will remain of paramount importance.

References

-

Wikipedia. "Sandmeyer reaction." Accessed January 4, 2024. [Link][1][4]

-

Chaudhari, P. D., et al. "Recent trends in the chemistry of Sandmeyer reaction: a review." Journal of the Iranian Chemical Society 18.10 (2021): 2449-2476. [Link][2]

-

OpenOChem Learn. "Sandmeyer Reaction." Accessed January 4, 2024. [Link][3]

-

Wikipedia. "Halex process." Accessed January 4, 2024. [Link][6]

-

L.S. College, Muzaffarpur. "Sandmeyer reaction." Accessed January 4, 2024. [Link]

-

Danoun, G., et al. "A General and Practical Copper-Catalyzed Trifluoromethylation of Aryl Diazonium Salts with Me3SiCF3." Synthesis 46.17 (2014): 2283-2286. [Link][5]

-

Ningbo Inno Pharmchem Co.,Ltd. "1,3-Dichloro-2-Fluorobenzene: Properties, Uses, and Synthesis." Accessed January 4, 2024. [Link][7]

-

Zhang, W., et al. "Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization." Xiandai Nongyao 11.2 (2012): 33-35. [Link][8]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 6. Halex process - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

Physicochemical properties of 1,3-Dichloro-2-(trifluoromethyl)benzene

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dichloro-2-(trifluoromethyl)benzene

Abstract

This technical guide offers a comprehensive examination of 1,3-Dichloro-2-(trifluoromethyl)benzene, a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and material science sectors. As a functionalized benzene ring, it serves as a versatile building block in organic synthesis. This document provides a detailed overview of its chemical identity, core physicochemical properties, and spectroscopic profile. Furthermore, it delves into the scientific rationale behind its applications, particularly in drug development, by exploring the role of the trifluoromethyl group in modulating biological and physical properties. Standardized protocols for characterization, alongside essential safety and handling information, are provided to support researchers and drug development professionals in their work with this compound.

Chemical Identity and Molecular Structure

1,3-Dichloro-2-(trifluoromethyl)benzene is a substituted benzene derivative featuring two chlorine atoms and a trifluoromethyl group. These substituents significantly influence the molecule's electronic properties and reactivity.

-

IUPAC Name: 1,3-Dichloro-2-(trifluoromethyl)benzene

-

CAS Number: 104359-35-5[1]

-

Molecular Formula: C₇H₃Cl₂F₃

-

Canonical SMILES: C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl

-

InChI Key: BJYHBJUWZMHGGQ-UHFFFAOYSA-N[3]

Caption: Molecular structure of 1,3-Dichloro-2-(trifluoromethyl)benzene.

Core Physicochemical Properties

Experimental data for this specific isomer is limited in publicly available literature. Therefore, properties of closely related isomers are provided for comparative context and estimation. The strategic placement of electron-withdrawing chlorine and trifluoromethyl groups dictates the compound's physical characteristics, such as its boiling point and density.

| Property | Value / Description | Source (or Comparative Compound) |

| Molecular Weight | 215.00 g/mol | [2][3] |

| Physical State | Expected to be a liquid at room temperature. | Based on related isomers. |

| Boiling Point | No data available. For comparison, 1,3-Bis(trifluoromethyl)benzene boils at 116 °C.[4][5][6] | [4][5][6] |

| Melting Point | No data available. For comparison, 1,3-Bis(trifluoromethyl)benzene melts at -35 °C.[6] | [6] |

| Density | No data available. For comparison, 1,3-Bis(trifluoromethyl)benzene has a density of 1.378 g/mL at 25 °C.[6] | [6] |

| Solubility | Insoluble in water. Soluble in common organic solvents like alcohols, ethers, and benzene.[6] | [6] |

| Calculated LogP | 4.1 | [2][3] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of 1,3-Dichloro-2-(trifluoromethyl)benzene. While a definitive spectrum for this compound is not available, its expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the unsymmetrical substitution pattern. It should display signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three distinct protons on the benzene ring. The coupling patterns will be influenced by their positions relative to each other.

-

¹³C NMR: The carbon NMR spectrum should show seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The carbon directly attached to the CF₃ group will characteristically appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for this molecule. It is expected to show a single, sharp signal (a singlet) characteristic of the CF₃ group, likely in the range of -60 to -65 ppm.

-

Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 214. The spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M⁺, M+2, M+4 peaks with a ratio of approximately 9:6:1). Key fragmentation pathways would likely involve the loss of chlorine (Cl) or the trifluoromethyl (CF₃) group.

Synthesis and Reactivity

The synthesis of substituted trifluoromethylbenzenes often involves multi-step processes. A plausible synthetic route for 1,3-Dichloro-2-(trifluoromethyl)benzene could involve the trifluoromethylation of a pre-existing dichlorinated benzene derivative.

Caption: A plausible synthetic pathway for the target compound.

The benzene ring is electron-deficient due to the strong electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the activating groups.

The Trifluoromethyl Group: Implications in Drug Design

The inclusion of a trifluoromethyl (-CF₃) group is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[7] 1,3-Dichloro-2-(trifluoromethyl)benzene serves as a valuable scaffold for introducing this group into larger, more complex pharmaceutical candidates.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by enzymes in the body. This can increase the half-life and bioavailability of a drug.[7]

-

Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule, as indicated by its positive Hansch π value.[7] This property can enhance the ability of a drug to cross cell membranes and reach its biological target.

-

Binding Affinity: The high electronegativity of the fluorine atoms allows the -CF₃ group to participate in favorable electrostatic and dipole interactions with target proteins, potentially increasing the binding affinity and potency of the drug.

-

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a chlorine atom or a methyl group, allowing chemists to fine-tune a molecule's properties without drastically altering its shape.[7]

Many FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in modern drug discovery.[8]

Caption: Influence of the trifluoromethyl group on molecular properties.

Standardized Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The Shake-Flask method is a standard, albeit labor-intensive, protocol for its determination.

Objective: To experimentally determine the LogP value of 1,3-Dichloro-2-(trifluoromethyl)benzene.

Materials:

-

1,3-Dichloro-2-(trifluoromethyl)benzene

-

n-Octanol (reagent grade)

-

Deionized water

-

Separatory funnels (glass, with PTFE stopcocks)

-

Mechanical shaker

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC with UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Solvent Saturation (Self-Validation Step): To ensure thermodynamic equilibrium, pre-saturate the solvents. Mix n-octanol and water in a large vessel and shake vigorously for 24 hours. Allow the layers to separate completely. The resulting octanol is water-saturated, and the water is octanol-saturated. Use these solvents for the experiment. This step is critical to prevent volume changes during the partitioning experiment, which would invalidate the results.

-

Standard Solution Preparation: Prepare a stock solution of the test compound in water-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a separatory funnel, add a precise volume of the stock solution (e.g., 20 mL) and an equal volume of octanol-saturated water (20 mL).

-

Equilibration: Tightly cap the funnel and shake it on a mechanical shaker for at least 1 hour at a constant temperature (e.g., 25 °C). This step ensures the compound has fully partitioned between the two phases.

-

Phase Separation: Allow the funnel to stand undisturbed until the two layers have clearly separated. To break up any emulsions, the mixture can be centrifuged at a low speed.

-

Analysis: Carefully separate the aqueous and octanol layers. Determine the concentration of the compound in each layer using a suitable analytical method like UV-Vis spectroscopy or HPLC. It is crucial to create a calibration curve first.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

P = [Concentration]octanol / [Concentration]aqueous

-

LogP = log₁₀(P)

-

-

Replicates: Perform the experiment in triplicate to ensure reproducibility and report the mean LogP value with the standard deviation.

Safety and Handling

-

Hazard Classification: Based on similar compounds, it may be classified as causing skin corrosion/irritation, serious eye damage, and may be harmful if swallowed or inhaled.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[11]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[11]

Conclusion

1,3-Dichloro-2-(trifluoromethyl)benzene is a specialized chemical intermediate whose value is derived from its unique combination of substituents. The presence of chlorine atoms and a trifluoromethyl group on the benzene ring creates a molecule with distinct physicochemical properties, including high lipophilicity and potential for enhanced metabolic stability in derivative compounds. While experimental data for this specific isomer remains sparse, its structural similarity to well-characterized compounds allows for reliable predictions of its behavior and properties. For researchers in drug discovery and materials science, this compound represents a key building block for the synthesis of novel molecules with tailored electronic and biological characteristics.

References

- Smolecule. 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene. Available from: https://www.smolecule.com/1-3-dichloro-2-4-bis-trifluoromethyl-benzene-cas-1805517-14-9.html

- ChemicalBook. 1,3-Di(trifluoromethyl)benzene(402-31-3). Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8273648.htm

- Beilstein Journals. Supporting Information for: Copper-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available from: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-9-105-S1.pdf

- Cheméo. Chemical Properties of 1,3-Dichloro-2,4,6-trifluorobenzene (CAS 2368-53-8). Available from: https://www.chemeo.com/cid/90-388-8/1,3-Dichloro-2,4,6-trifluorobenzene.html

- PubChem. 1,3-Dichloro-5-(trifluoromethyl)benzene. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/35361

- PubChem. 1,2-Dichloro-3-(trifluoromethyl)benzene. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/94570

- The Royal Society of Chemistry. Supporting Information. Available from: https://www.rsc.

- Fisher Scientific. SAFETY DATA SHEET. Available from: https://www.fishersci.com/msds?productName=AC466240050

- PubChem. Benzene, 1,4-dichloro-2-(trifluoromethyl)-. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/35360

- ACS Publications. Supporting Information. Available from: https://pubs.acs.org/doi/suppl/10.1021/jacs.5b02577/suppl_file/ja5b02577_si_002.pdf

- Sigma-Aldrich. SAFETY DATA SHEET. Available from: https://www.sigmaaldrich.com/sds/aldrich/424765

- Sigma-Aldrich. SAFETY DATA SHEET. Available from: https://www.sigmaaldrich.com/sds/aldrich/152692

- NIST WebBook. Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-. Available from: https://webbook.nist.gov/cgi/cbook.cgi?ID=C393759&Type=MASS

- Oakwood Chemical. 1,3-Dichloro-2,5-bis(trifluoromethyl)benzene. Available from: https://oakwoodchemical.com/Products/044898

- ChemicalBook. 1,3-Dichloro-2-fluorobenzene(2268-05-5) 13C NMR spectrum. Available from: https://www.chemicalbook.com/spectrum/2268-05-5_13cnmr.htm

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene. Available from: https://www.inno-pharmchem.com/blog/exploring-the-chemical-properties-and-synthesis-of-1-3-dichloro-5-3-3-3-trifluoroprop-1-en-2-yl-benzene/

- Sigma-Aldrich. 1,3-Dichloro-2-fluorobenzene 98%. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/323918

- NIST WebBook. Benzene, 1,3-bis(trifluoromethyl)-. Available from: https://webbook.nist.gov/cgi/cbook.cgi?ID=C402313&Mask=4

- Wikipedia. 1,3-Bis(trifluoromethyl)benzene. Available from: https://en.wikipedia.org/wiki/1,3-Bis(trifluoromethyl)benzene

- Sigma-Aldrich. 1-(Dichloromethyl)-2-(trifluoromethyl)benzene. Available from: https://www.sigmaaldrich.com/US/en/product/ac/acbl-000000020

- Google Patents. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene. Available from: https://patents.google.

- Cheméo. Chemical Properties of Benzene, 2,4-dichloro-1-(trifluoromethyl)- (CAS 320-60-5). Available from: https://www.chemeo.com/cid/41-119-9/Benzene-2-4-dichloro-1-trifluoromethyl.html

- Benchchem. An In-depth Technical Guide to 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene. Available from: https://www.benchchem.com/whitepaper/an-in-depth-technical-guide-to-2-4-dichloro-1-3-dinitro-5-trifluoromethyl-benzene

- ChemicalBook. 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene. Available from: https://www.chemicalbook.com/ProductChemicalPropertiesCB2129759_EN.htm

- ChemicalBook. 1,3-Bis(trifluoromethyl)-benzene CAS#: 402-31-3. Available from: https://www.chemicalbook.com/Chemical-Properties_CB8273648_EN.htm

- ORGANIC SPECTROSCOPY INTERNATIONAL. 1,3-dichloro-2-fluorobenzene. Available from: https://www.organic-spectroscopy.org/2022/04/13-dichloro-2-fluorobenzene.html

- Google Patents. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene. Available from: https://patents.google.

- BLDpharm. 104359-35-5|1,3-Dichloro-2-(trifluoromethyl)benzene. Available from: https://www.bldpharm.com/products/104359-35-5.html

- Sigma-Aldrich. 1,3-Bis(trifluoromethyl)benzene 99%. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/b46907

- Journal of the American Chemical Society. Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Available from: https://pubs.acs.org/doi/10.1021/jacs.3c10325

- PubChem. 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/94398

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: https://www.mdpi.com/1420-3049/26/22/6945

- PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381900/

- Fluorine notes. ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,. Available from: https://notes.fluorine1.ru/public/journals/1/2021/issue_4_2021/4_2021_en/F-notes_4-2021_en.pdf

- PubChem. 3,4-Dichlorobenzotrifluoride. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/9481

- Wikipedia. Trifluorotoluene. Available from: https://en.wikipedia.org/wiki/Trifluorotoluene

Sources

- 1. 104359-35-5|1,3-Dichloro-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 2. 1,3-Dichloro-5-(trifluoromethyl)benzene | C7H3Cl2F3 | CID 35361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Dichloro-3-(trifluoromethyl)benzene | C7H3Cl2F3 | CID 94570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene | 1221272-88-3 [smolecule.com]

- 5. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]

- 6. 1,3-Bis(trifluoromethyl)-benzene CAS#: 402-31-3 [m.chemicalbook.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 1,3-Di(trifluoromethyl)benzene(402-31-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,3-Dichloro-2-(trifluoromethyl)benzene

Introduction

Chemical Profile of 1,3-Dichloro-2-(trifluoromethyl)benzene

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂F₃ | PubChem |

| Molecular Weight | 215.00 g/mol | PubChem |

| IUPAC Name | 1,3-Dichloro-2-(trifluoromethyl)benzene | PubChem |

| Synonyms | 2,6-Dichlorobenzotrifluoride | PubChem |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodology

Gas chromatography coupled with mass spectrometry (GC-MS) is the ideal technique for the analysis of volatile and semi-volatile compounds like 1,3-Dichloro-2-(trifluoromethyl)benzene. The chromatographic separation provides the necessary resolution from matrix components, while the mass spectrometer offers sensitive and specific detection.

Experimental Protocol: A Self-Validating System

The following protocol is designed to ensure reliable and reproducible results. The causality behind each parameter selection is explained to provide a deeper understanding of the method's integrity.

1. Sample Preparation:

-

Objective: To extract the analyte from the sample matrix and prepare it for GC-MS analysis.

-

Protocol:

-

Accurately weigh 1 g of the sample into a 15 mL centrifuge tube.

-

Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The choice of solvent should be based on the analyte's solubility and the sample matrix.

-

Vortex the mixture for 2 minutes to ensure thorough extraction.

-

Centrifuge at 5000 rpm for 10 minutes to separate the organic layer.

-

Carefully transfer the supernatant to a clean vial.

-

If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

-

Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

-

2. GC-MS Instrumentation and Parameters:

-

Rationale: The selected parameters are optimized for the separation and detection of halogenated aromatic compounds. The use of a mid-polarity column, like a DB-5ms, provides excellent resolution for this class of compounds. The temperature program is designed to ensure sharp peaks and efficient separation from potential isomers.

| Parameter | Setting | Rationale |

| Gas Chromatograph | Agilent 7890A or equivalent | Provides robust and reproducible chromatographic performance.[1] |

| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |

| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A versatile column suitable for a wide range of semi-volatile organic compounds. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | A standard volume for optimal peak shape and sensitivity. |

| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column for trace-level analysis. |

| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Provides good separation of isomers and other components in the sample. |

| Carrier Gas | Helium, 1.2 mL/min (constant flow) | An inert gas that provides good chromatographic efficiency. |

| MS Source Temp. | 230 °C | Optimizes ionization and minimizes ion source contamination. |

| MS Quad Temp. | 150 °C | Ensures stable mass analysis. |

| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns.[2] |

| Electron Energy | 70 eV | The standard energy for generating a library-searchable mass spectrum. |

| Scan Range | m/z 40-350 | Covers the molecular ion and expected fragment ions of the analyte. |

Workflow Diagram

Caption: Predicted major fragmentation pathways for 1,3-dichloro-2-(trifluoromethyl)benzene.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1,3-Dichloro-2-(trifluoromethyl)benzene. By combining a robust GC-MS methodology with a detailed theoretical understanding of its mass spectral behavior, researchers and drug development professionals can confidently identify and characterize this important chemical intermediate. The predicted isotopic patterns and fragmentation pathways serve as a reliable guide for interpreting experimental data and ensuring the structural integrity of the compound in various applications. The principles and protocols outlined herein are designed to be a self-validating system, promoting accuracy and reproducibility in the analytical workflow.

References

-

PubChem. 1,3-Dichloro-5-(trifluoromethyl)benzene. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Benzene, 2,4-dichloro-1-(trifluoromethyl)-. NIST Chemistry WebBook. Available from: [Link]

-

NIST. 3,4-Dichlorobenzotrifluoride. NIST Chemistry WebBook. Available from: [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]

-

YouTube. Chloro pattern in Mass Spectrometry. Available from: [Link]

-

Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available from: [Link]

-

Agilent Technologies. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available from: [Link]

-

Agilent Technologies. GC AND GC/MS. Your Essential Resource for Columns & Supplies. Available from: [Link]

-

GBC Scientific Equipment. gc-ms - application notes. Available from: [Link]

-

Whitman College. GCMS Section 6.5. Available from: [Link]

Sources

An In-depth Technical Guide to 2,6-Dichlorobenzotrifluoride (CAS No. 104359-35-5)

This guide provides a comprehensive technical overview of 2,6-Dichlorobenzotrifluoride, a key fluorinated building block for the chemical, pharmaceutical, and agrochemical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, reactivity, and applications, offering field-proven insights into its utilization.

Core Compound Identity and Properties

2,6-Dichlorobenzotrifluoride, with the CAS number 104359-35-5, is a halogenated aromatic compound. Its structure, featuring a trifluoromethyl group flanked by two chlorine atoms on a benzene ring, imparts unique electronic properties that make it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of 2,6-Dichlorobenzotrifluoride

| Property | Value | Reference(s) |

| CAS Number | 104359-35-5 | [1] |

| IUPAC Name | 1,3-Dichloro-2-(trifluoromethyl)benzene | [1] |

| Synonyms | 2,6-Dichlorobenzotrifluoride, Benzene, 1,3-dichloro-2-(trifluoromethyl)- | |

| Molecular Formula | C₇H₃Cl₂F₃ | [2] |

| Molecular Weight | 215.00 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 202.1 °C at 760 mmHg | |

| Density | 1.464 g/cm³ | |

| Flash Point | 83.1 °C | |

| Solubility | Insoluble in water; soluble in common organic solvents like chloroform and DMSO. | [2] |

Synthesis and Manufacturing Landscape

The synthesis of 2,6-Dichlorobenzotrifluoride is not as extensively documented in publicly available literature as its isomers. However, based on established methodologies for related compounds, a plausible synthetic route involves the chlorination of a suitable benzotrifluoride precursor. One potential pathway could be the direct chlorination of 2-chlorobenzotrifluoride, although this may lead to a mixture of isomers requiring separation. A more controlled synthesis might involve a multi-step process starting from a pre-functionalized benzene ring to ensure the desired 2,6-substitution pattern.

A general approach for the synthesis of dichlorobenzotrifluorides involves the chlorination of a p-chlorobenzotrifluoride starting material.[3] While this patent describes the synthesis of 2,6-dichloro-4-trifluoromethyl aniline, it highlights the initial chlorination steps that can produce various dichlorinated isomers.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2,6-Dichlorobenzotrifluoride is dominated by the strong electron-withdrawing nature of the trifluoromethyl group and the two chlorine atoms. This electronic profile renders the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SₙAr).[4][5][6] The chlorine atoms can act as leaving groups when the ring is attacked by a strong nucleophile.

Furthermore, the carbon-chlorine bonds can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[7][8][9][10] The steric hindrance from the two chlorine atoms flanking the trifluoromethyl group can influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the benzene ring in 2,6-Dichlorobenzotrifluoride facilitates the attack of nucleophiles. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized carbanion intermediate.[6] The presence of the strongly electron-withdrawing trifluoromethyl group is crucial for stabilizing this intermediate.

Diagram 1: Generalized Nucleophilic Aromatic Substitution (SₙAr) Pathway

Caption: SₙAr mechanism on 2,6-Dichlorobenzotrifluoride.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds.[10] In the context of 2,6-Dichlorobenzotrifluoride, these reactions can be used to introduce a wide variety of substituents. For instance, a Suzuki coupling with an arylboronic acid would yield a substituted biphenyl derivative.

Diagram 2: Generalized Suzuki Cross-Coupling Workflow

Caption: Key components of a Suzuki cross-coupling reaction.

Applications in Agrochemical and Pharmaceutical Synthesis

The unique substitution pattern of 2,6-Dichlorobenzotrifluoride makes it a valuable precursor for the synthesis of complex, biologically active molecules. The trifluoromethyl group is known to enhance metabolic stability and bioavailability in active pharmaceutical ingredients and agrochemicals.[11][12]

While specific examples detailing the direct use of the 2,6-isomer are not as prevalent in the literature as for its isomers, its structural motifs are found in various patented compounds. For instance, related dichlorobenzotrifluoride isomers are used in the synthesis of herbicides and insecticides.[13][14] The general synthetic strategies involving SₙAr and cross-coupling reactions are applicable to the 2,6-isomer for the construction of novel active ingredients.

Analytical Characterization

The purity and identity of 2,6-Dichlorobenzotrifluoride are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. A standard protocol would involve dissolving the sample in a suitable solvent and injecting it into a GC equipped with a non-polar column. The mass spectrometer would then be used to identify the compound based on its mass-to-charge ratio and fragmentation pattern.

Table 2: Representative GC-MS Analytical Protocol

| Parameter | Condition |

| GC Column | J&W DB-35ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow of 1.0 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.[15][16][17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of 2,6-Dichlorobenzotrifluoride would be expected to show characteristic absorption bands for C-H, C-C aromatic, C-Cl, and C-F bonds.[25][26][27]

Safety and Handling

2,6-Dichlorobenzotrifluoride is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal. In general, it is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Suppliers

2,6-Dichlorobenzotrifluoride is available from a number of chemical suppliers. Researchers and procurement specialists can source this compound from the following reputable vendors:

Table 3: Selected Suppliers of 2,6-Dichlorobenzotrifluoride

| Supplier | Website |

| ChemicalBook | |

| Henan Fengda Chemical Co., Ltd. | (Available through ChemicalBook)[1] |

| CymitQuimica | |

| Angene Chemical | [Link] |

| LookChem | [Link] |

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier.

Conclusion

2,6-Dichlorobenzotrifluoride is a versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties make it an attractive starting material for the preparation of a wide range of complex molecules with potential applications in the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions, is key to unlocking its full potential in the development of novel chemical entities. As with all chemical reagents, proper safety protocols must be followed during its handling and use.

References

-

Supporting Information for various compounds. Royal Society of Chemistry. [Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science. [Link]

-

A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Quick Company. [Link]

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

2,5-Dichlorobenzotrifluoride. NIST WebBook. [Link]

-

Catalytic C–F Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism - Supporting Information. University of Heidelberg. [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

-

Direct Interface GC/MS Method. EPA. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds (PDF). ResearchGate. [Link]

-

Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]

-

3,4-Dichlorobenzotrifluoride. PubChem. [Link]

- Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.

-

2,5-Dichlorobenzotrifluoride. NIST WebBook. [Link]

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]

-

nucleophilic aromatic substitutions. YouTube. [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

-

Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal. [Link]

-

Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]

-

Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

-

FT-IR spectra of control and treated 2,6-dichlorophenol (T1 and T2). ResearchGate. [Link]

-

Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. [Link]

-

3,4-Dichlorobenzotrifluoride. CAS Common Chemistry. [Link]

-

Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

Sources

- 1. 2,6-Dichloro-Benzotrifluoride | 104359-35-5 [chemicalbook.com]

- 2. 2,5-Dichlorobenzotrifluoride(320-50-3) 1H NMR [m.chemicalbook.com]

- 3. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. thermofishersci.in [thermofishersci.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. epa.gov [epa.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. agilent.com [agilent.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. rsc.org [rsc.org]

- 20. 2,5-Dichlorobenzotrifluoride(320-50-3) 13C NMR spectrum [chemicalbook.com]

- 21. 2,4-Dichlorobenzotrifluoride(320-60-5) 1H NMR [m.chemicalbook.com]

- 22. 2,4-Dichlorobenzotrifluoride(320-60-5) 13C NMR spectrum [chemicalbook.com]

- 23. 2,6-Dichlorobenzyl chloride(2014-83-7) 1H NMR [m.chemicalbook.com]

- 24. 2,6-Difluorobenzyl chloride(697-73-4) 13C NMR [m.chemicalbook.com]

- 25. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. 2,5-Dichlorobenzotrifluoride [webbook.nist.gov]

- 27. researchgate.net [researchgate.net]

Reactivity profile of 1,3-Dichloro-2-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Reactivity Profile of 1,3-Dichloro-2-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 1,3-Dichloro-2-(trifluoromethyl)benzene, a key intermediate in the synthesis of advanced pharmaceuticals and specialty materials. The molecule's unique substitution pattern, featuring two electron-withdrawing chlorine atoms and a potent trifluoromethyl group, establishes a complex electronic landscape on the aromatic ring. This guide elucidates the resulting reactivity in nucleophilic and electrophilic aromatic substitution reactions, as well as metal-catalyzed cross-coupling processes. We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and discuss the strategic implications for synthetic chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile fluorinated building block.

Introduction: The Electronic Architecture of 1,3-Dichloro-2-(trifluoromethyl)benzene

1,3-Dichloro-2-(trifluoromethyl)benzene is a highly functionalized aromatic compound whose reactivity is dictated by the interplay of its substituents. The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms.[1] This group strongly deactivates the benzene ring towards electrophilic attack and activates it for nucleophilic substitution.[2][3]

The two chlorine atoms also contribute to the electronic profile through two opposing effects:

-

Inductive Effect (-I): As electronegative atoms, they withdraw electron density from the ring, contributing to its deactivation.

-

Mesomeric Effect (+M): Through their lone pairs, they can donate electron density into the ring, a resonance effect that directs incoming electrophiles to the ortho and para positions.

However, the inductive effect of halogens is dominant, making them net deactivating groups.[4] The cumulative effect of one -CF3 group and two -Cl atoms renders the aromatic core significantly electron-deficient. This unique electronic architecture is the primary determinant of the compound's reactivity, directing the regiochemical outcome of various transformations. The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[5][6]

Modes of Reactivity

The electron-deficient nature of the 1,3-dichloro-2-(trifluoromethyl)benzene ring dictates its primary modes of reactivity. While highly resistant to classical electrophilic attack, it is primed for nucleophilic substitution and serves as an excellent substrate for modern cross-coupling methodologies.

Nucleophilic Aromatic Substitution (SNA_r)

The strong electron-withdrawing capacity of the substituents, particularly the -CF3 group, significantly activates the chlorine atoms for displacement by nucleophiles. This reaction proceeds via the classical S_NAr mechanism, which involves a two-step addition-elimination sequence.[7]

Mechanism:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the carbon atoms bearing a chlorine atom. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion known as a Meisenheimer intermediate.[8]

-

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion.

The presence of the -CF3 group ortho to one chlorine and para to the other provides significant resonance stabilization for the negative charge in the Meisenheimer intermediate, facilitating the reaction.

Caption: General mechanism for Nucleophilic Aromatic Substitution (S_NAr).

Experimental Protocol: S_NAr with Sodium Methoxide

This protocol describes a representative S_NAr reaction to replace one of the chlorine atoms with a methoxy group.

Materials:

-

1,3-Dichloro-2-(trifluoromethyl)benzene (1.0 eq)

-

Sodium methoxide (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 1,3-dichloro-2-(trifluoromethyl)benzene and anhydrous DMF.

-

Stir the solution until the starting material is fully dissolved.

-

Add sodium methoxide portion-wise to the solution. An exotherm may be observed.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield the desired 1-chloro-3-methoxy-2-(trifluoromethyl)benzene.

Electrophilic Aromatic Substitution (SEA_r)

Electrophilic aromatic substitution on this substrate is exceptionally challenging. The cumulative deactivating effects of the -CF3 and -Cl groups make the ring highly electron-poor and therefore a very weak nucleophile.[2][4] Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation require harsh conditions (e.g., strong acids, high temperatures) and often result in low yields.[9][10]

Regioselectivity: The directing effects of the substituents are in conflict.

-

-CF3 group: A strong meta-director.

-

-Cl groups: Weak ortho,para-directors.

The most probable site for electrophilic attack is the C5 position, which is meta to the powerful -CF3 director and para to the C1 chlorine. However, the overall deactivation of the ring remains the dominant factor, severely limiting the synthetic utility of this reaction class.

Caption: General mechanism for Electrophilic Aromatic Substitution (S_EAr).

Metal-Catalyzed Cross-Coupling Reactions

The presence of two C-Cl bonds makes 1,3-dichloro-2-(trifluoromethyl)benzene an ideal substrate for transition metal-catalyzed cross-coupling reactions. These methods offer a powerful and versatile strategy for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, circumventing the limitations of classical substitution reactions.[11]

Commonly employed cross-coupling reactions include:

-

Suzuki Coupling: Reaction with boronic acids or esters (C-C bond formation).

-

Heck Coupling: Reaction with alkenes (C-C bond formation).

-

Buchwald-Hartwig Amination: Reaction with amines (C-N bond formation).

-

Sonogashira Coupling: Reaction with terminal alkynes (C-C bond formation).

Selective mono- or di-substitution can often be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the coupling partner, catalyst loading, and reaction time.

Table 1: Representative Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) / C(sp²)-C(sp³) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., XPhos) | C(sp²)-N |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp²)-C(sp) |

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a typical workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction.

Caption: Reactivity map of 1,3-dichloro-2-(trifluoromethyl)benzene.

References

- Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Poly(trifluoromethyl)benzenes.

- Total Synthesis. (n.d.). Electrophilic Aromatic Substitution Mechanism & Key Concepts.

- YouTube. (2024, August 9). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).

- PubChem. (n.d.). 1,3-Dichloro-2-methoxy-5-(trifluoromethyl)benzene.

- Organic Spectroscopy International. (2022, April 26). 1,3-dichloro-2-fluorobenzene.

- Oakwood Chemical. (n.d.). 1,3-Dichloro-2,5-bis(trifluoromethyl)benzene.

- YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Master Organic Chemistry. (2025, February 28). The Six Key Electrophilic Aromatic Substitution Reactions.

- ACS Publications. (n.d.). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents.

- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

- DSpace@MIT. (n.d.). Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof.

- PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.

- ChemScene. (n.d.). 1,3-Dichloro-5-(trifluoromethyl)benzene.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Thermo Fisher Scientific. (n.d.). Transition Metal-Catalyzed Couplings.

- Wikipedia. (n.d.). Electrophilic aromatic substitution.

- Chemistry LibreTexts. (2020, July 1). 14.2: Examples of electrophilic aromatic substitution.

- Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

- PubChem. (n.d.). 1,3-Dichloro-5-(trifluoromethyl)benzene.

- ACS Publications. (n.d.). Transition-Metal-Free Coupling Reactions.

- Wikipedia. (n.d.). 1,3-Bis(trifluoromethyl)benzene.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- PubMed Central (PMC). (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Sigma-Aldrich. (n.d.). 1,3,5-tris(trifluoromethyl)benzene 97%.

- JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.

- Sigma-Aldrich. (n.d.). 1,3-Bis(trifluoromethyl)benzene 99%.

- BenchChem. (n.d.). 1,3-Dichloro-5-(trichloromethyl)benzene.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. nbinno.com [nbinno.com]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. Transition Metal-Catalyzed Couplings | Thermo Fisher Scientific - US [thermofisher.com]

Precursors for the synthesis of 1,3-Dichloro-2-(trifluoromethyl)benzene

An In-depth Technical Guide to the Precursors and Synthesis of 1,3-Dichloro-2-(trifluoromethyl)benzene

Introduction

1,3-Dichloro-2-(trifluoromethyl)benzene is a pivotal fluorinated building block in modern chemistry. Its unique substitution pattern, featuring two chlorine atoms flanking a trifluoromethyl group, imparts specific electronic and lipophilic properties that make it an invaluable intermediate in the synthesis of high-value agrochemicals and pharmaceuticals. The trifluoromethyl group is a well-known bioisostere for other chemical moieties and can significantly enhance the metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the critical precursors and the chemical logic that underpins each methodology. Designed for researchers, chemists, and drug development professionals, this document elucidates the causality behind experimental choices, offering field-proven insights into the synthesis of this important molecule.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of 1,3-Dichloro-2-(trifluoromethyl)benzene can be approached from several distinct strategic directions. The choice of a particular route is often dictated by factors such as precursor availability, cost, scalability, and the desired purity of the final product. We will explore two of the most prevalent and industrially relevant pathways:

-

The Sandmeyer-Type Pathway: A classic and robust method beginning with the readily available precursor, 2,6-dichloroaniline . This route leverages the power of diazonium chemistry to introduce the trifluoromethyl group.

-

The Halogen Exchange (HALEX) Pathway: An industrially significant route that involves the fluorination of 1,3-dichloro-2-(trichloromethyl)benzene . This method is a cornerstone of organofluorine chemistry for installing trifluoromethyl groups.

The following sections will dissect each pathway, providing detailed protocols, mechanistic insights, and a comparative analysis to guide the synthetic chemist in selecting the optimal approach.

Route A: The Sandmeyer-Type Pathway from 2,6-Dichloroaniline

This synthetic approach is arguably the most versatile for laboratory-scale synthesis due to its reliable and well-documented nature. The core of this strategy is the transformation of the amino group of 2,6-dichloroaniline into a diazonium salt, which is then displaced by a trifluoromethyl source using a copper catalyst.[1][2]

Precursor Focus: 2,6-Dichloroaniline

2,6-Dichloroaniline is a white to brown crystalline solid that serves as the primary starting material for this route.[3] Its synthesis has been optimized through various methods, ensuring its commercial availability. Key industrial preparation routes include:

-

From Sulfanilamide: Chlorination of p-aminobenzenesulfonamide followed by hydrolysis with sulfuric acid.[4]

-

From 4-Amino-3,5-dichlorobenzoic Acid: This method involves heating the starting material with water in an autoclave, followed by steam distillation to recover the product.[5][6][7]

-

Reduction of 2,6-Dichloronitrobenzene: A standard reduction of the corresponding nitro compound using agents like iron powder in an acidic medium.[6]

Mechanistic Rationale and Workflow

The Sandmeyer reaction is a potent example of a radical-nucleophilic aromatic substitution (SRNAr).[1] The synthesis proceeds in two distinct, critical stages: Diazotization and Trifluoromethylation.

-

Diazotization: The primary amine of 2,6-dichloroaniline is converted into an excellent leaving group (N₂) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric or hydrochloric acid.[8] The resulting arenediazonium salt is a versatile intermediate.[8]

-

Copper-Catalyzed Trifluoromethylation: The diazonium salt is then subjected to a copper-mediated reaction with a trifluoromethyl source. Modern protocols often employ trimethyl(trifluoromethyl)silane (TMSCF₃), an inexpensive and effective reagent.[9] The reaction is initiated by a single-electron transfer from a copper(I) species to the diazonium salt, which liberates nitrogen gas and generates an aryl radical.[2] This radical then reacts with a copper(II)-CF₃ species to form the final product and regenerate the copper(I) catalyst.[2][9]

Visualizing the Sandmeyer-Type Pathway

Caption: Workflow for the synthesis via the Sandmeyer-type reaction.

Experimental Protocol: One-Pot Diazotization and Trifluoromethylation

This protocol is adapted from modern Sandmeyer trifluoromethylation procedures.[9]

Step 1: Diazotization of 2,6-Dichloroaniline

-

To a stirred solution of 2,6-dichloroaniline (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a three-neck flask under a nitrogen atmosphere, add aqueous H₂SO₄ (40-50%) at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature between 0 and 5 °C.

-

Stir the resulting mixture at this temperature for 30-60 minutes. The formation of the diazonium salt can be monitored by testing with starch-iodide paper (disappearance of nitrous acid).

Step 2: Copper-Mediated Trifluoromethylation

-

In a separate flask, prepare a solution of a copper(I) salt (e.g., CuBr, 10 mol%) and trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq) in a dry, polar aprotic solvent (e.g., DMF or NMP) under a nitrogen atmosphere.

-

Cool this solution to 0 °C.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the copper/TMSCF₃ mixture. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the diazonium salt.

-

Workup involves quenching the reaction with water, extracting with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous Na₂SO₄, and concentrating under reduced pressure.

-

The crude product is then purified by column chromatography or vacuum distillation to yield 1,3-dichloro-2-(trifluoromethyl)benzene.

| Parameter | Details | Source |

| Starting Material | 2,6-Dichloroaniline | [3] |

| Key Reagents | NaNO₂, H₂SO₄, TMSCF₃, Cu(I) salt | [8][9] |

| Reaction Type | Diazotization, Radical-Nucleophilic Aromatic Substitution | [1][2] |

| Temperature | 0 °C to Room Temperature | [9] |

| Typical Yield | Good to Excellent | [9] |

Route B: The Halogen Exchange (HALEX) Pathway

This pathway is a workhorse in the industrial production of benzotrifluorides. It relies on the substitution of chlorine atoms with fluorine atoms on a trichloromethyl group, a transformation typically accomplished with hydrogen fluoride (HF).

Precursor Focus: 1,3-Dichloro-2-(trichloromethyl)benzene

The key precursor for this route is 1,3-dichloro-2-(trichloromethyl)benzene. This compound is synthesized via the exhaustive free-radical chlorination of the methyl group of 2,6-dichlorotoluene . This precursor is less common than 2,6-dichloroaniline and its synthesis adds steps to the overall sequence. The side-chain chlorination is typically initiated by UV light or a radical initiator and involves bubbling chlorine gas through the heated starting material.[10]

Mechanistic Rationale and Workflow

The HALEX reaction is a nucleophilic substitution process. The high polarity and strength of the C-F bond provide the thermodynamic driving force for the reaction.

-

Activation: The reaction is often catalyzed by a Lewis acid (e.g., SbCl₅) which can polarize the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack.

-

Fluorination: Anhydrous hydrogen fluoride (HF) serves as the fluoride source, sequentially replacing the chlorine atoms on the methyl group. The reaction proceeds through dichloromethyl and chlorodifluoromethyl intermediates.[11] Driving the reaction to completion to form the trifluoromethyl group requires forcing conditions, such as high temperatures and pressures in an autoclave.

Visualizing the HALEX Pathway

Caption: Workflow for the synthesis via the HALEX reaction.

Experimental Protocol: General Procedure for Fluorination

Safety Warning: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This reaction must be performed by trained personnel in a specialized pressure reactor (autoclave) with appropriate safety measures.

Step 1: Reactor Setup

-

Charge a corrosion-resistant pressure vessel (e.g., Hastelloy autoclave) with 1,3-dichloro-2-(trichloromethyl)benzene (1.0 eq) and a Lewis acid catalyst (e.g., antimony pentachloride, catalytic amount).

-

Seal the reactor and perform several nitrogen purge cycles to ensure an inert atmosphere.

Step 2: Fluorination Reaction

-

Cool the reactor and carefully introduce anhydrous hydrogen fluoride (≥ 3.0 eq).

-

Gradually heat the sealed reactor to the target temperature (typically 100-200 °C). The pressure will increase significantly.

-

Maintain the reaction at this temperature and pressure for several hours, with continuous stirring. The reaction progress can be monitored by sampling and GC analysis.

-

The generated HCl gas is typically vented through a scrubber system.

Step 3: Workup and Purification

-

After completion, cool the reactor to a safe temperature and carefully vent the excess HF into a basic scrubber.

-

The crude reaction mixture is then neutralized (e.g., with aqueous NaHCO₃ or NaOH), extracted with an organic solvent, washed, and dried.

-

Purification by fractional distillation under reduced pressure affords the final product.

| Parameter | Details | Source |

| Starting Material | 1,3-Dichloro-2-(trichloromethyl)benzene | [10] |

| Key Reagents | Anhydrous Hydrogen Fluoride (HF), Lewis Acid Catalyst | [11] |

| Reaction Type | Nucleophilic Substitution (Halogen Exchange) | [12] |

| Conditions | High Temperature, High Pressure (Autoclave) | [11] |

| Typical Yield | Generally high on an industrial scale | [11] |

Comparative Analysis of Synthetic Routes

| Feature | Route A: Sandmeyer-Type | Route B: HALEX |

| Precursor Availability | High: 2,6-dichloroaniline is a common, commercially available intermediate. | Moderate: 1,3-dichloro-2-(trichloromethyl)benzene typically requires synthesis from 2,6-dichlorotoluene. |

| Number of Steps | Fewer (from precursor): Typically 1-2 steps from the aniline. | More (from toluene): Requires a chlorination step prior to fluorination. |

| Reaction Conditions | Mild: Low temperatures (0 °C to RT), atmospheric pressure. | Harsh: High temperatures and pressures, requiring specialized equipment (autoclave). |

| Reagent Safety | Diazonium salts can be unstable. TMSCF₃ is manageable. | Extreme Hazard: Anhydrous HF is highly toxic and corrosive. |

| Scalability | Excellent for lab and pilot scale. Large-scale diazotization requires careful thermal management. | Excellent for Industrial Scale: The preferred method for bulk manufacturing of benzotrifluorides. |

| Key Advantage | High versatility, mild conditions, suitable for diverse lab syntheses. | High throughput and efficiency for large-scale, dedicated production. |

Conclusion

The synthesis of 1,3-dichloro-2-(trifluoromethyl)benzene is most effectively achieved through two primary, well-established pathways, each defined by its key precursor. The Sandmeyer-type reaction starting from 2,6-dichloroaniline offers a versatile and experimentally accessible route for laboratory and pilot-scale synthesis, benefiting from mild conditions and the wide availability of its precursor. In contrast, the Halogen Exchange (HALEX) pathway from 1,3-dichloro-2-(trichloromethyl)benzene represents the industrial standard for bulk production, leveraging the efficiency of high-pressure fluorination with hydrogen fluoride despite the hazardous nature of the reagents and the need for specialized equipment. The selection of the optimal synthetic strategy is therefore a critical decision, balancing the scale of production, available infrastructure, safety protocols, and economic considerations.

References

-

Title: Synthesis of 2,6-dichloroaniline Source: PrepChem.com URL: [Link]

-

Title: Sandmeyer reaction Source: Wikipedia URL: [Link]

- Title: Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline Source: Google Patents URL

-

Title: A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline Source: Quick Company URL: [Link]

-

Title: Sandmeyer Reaction Mechanism Source: BYJU'S URL: [Link]

-

Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: PMC - NIH URL: [Link]

-

Title: Sandmeyer Trifluoromethylation Source: Organic Chemistry Portal URL: [Link]

-

Title: Sandmeyer Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: 1,3-Bis(trifluoromethyl)benzene Source: Wikipedia URL: [Link]

-

Title: Diazotisation Source: Organic Chemistry Portal URL: [Link]

-

Title: Preparation of 1,3-dichloro-2-(dichloromethyl)benzene Source: PrepChem.com URL: [Link]

- Title: Process for the preparation of trifluoromethyl benzenes from the corresponding trichloro or tribromo methyl benzenes Source: Google Patents URL

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. 2,6-Dichloroaniline | 608-31-1 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,6-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 10. prepchem.com [prepchem.com]

- 11. EP0036352A1 - Process for the preparation of trifluoromethyl benzenes from the corresponding trichloro or tribromo methyl benzenes - Google Patents [patents.google.com]

- 12. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]

Solubility of 1,3-Dichloro-2-(trifluoromethyl)benzene in organic solvents

An In-depth Technical Guide to the Solubility of 1,3-Dichloro-2-(trifluoromethyl)benzene in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 1,3-Dichloro-2-(trifluoromethyl)benzene, a compound of significant interest in medicinal chemistry and materials science. Given its structural features—a halogenated aromatic ring coupled with a trifluoromethyl group—understanding its behavior in various organic solvents is critical for synthesis, formulation, and application development. This document synthesizes theoretical principles with actionable experimental protocols to empower researchers, scientists, and drug development professionals in their work with this and similar molecules.

Introduction: The Significance of Fluorinated Aromatics

1,3-Dichloro-2-(trifluoromethyl)benzene belongs to a class of trifluoromethylated aromatic compounds that are cornerstones in modern drug discovery.[1] The trifluoromethyl (-CF3) group is a bioisostere for chlorine atoms and is strategically incorporated into drug candidates to enhance key properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] Its strong electron-withdrawing nature and resistance to oxidative metabolism can prolong a drug's half-life, leading to improved therapeutic profiles.[1][4] Consequently, a thorough understanding of the solubility of building blocks like 1,3-Dichloro-2-(trifluoromethyl)benzene is paramount for efficient process development and formulation in the pharmaceutical industry.[2][5]

Theoretical Framework for Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility. For 1,3-Dichloro-2-(trifluoromethyl)benzene, several structural features dictate its solubility profile:

-

The Benzene Ring: The aromatic ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar or weakly polar organic solvents through π–π stacking and van der Waals forces.[6][7]

-